molecular formula C22H24FN3O3S2 B3012483 (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850910-32-6

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3012483
CAS No.: 850910-32-6
M. Wt: 461.57
InChI Key: GGSQGUNXQCWVRU-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex small molecule characterized by a benzothiazole core substituted with ethyl and fluorine groups at the 3- and 6-positions, respectively. The (E)-configured imine linkage connects the benzothiazole moiety to a benzamide group bearing a 4-methylpiperidin-1-yl sulfonyl substituent at the para position. This sulfonamide-benzothiazole hybrid shares structural motifs with kinase inhibitors, antimicrobial agents, and antitumor compounds, where the fluorine atom likely enhances metabolic stability and electronic interactions with biological targets .

Properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-3-26-19-9-6-17(23)14-20(19)30-22(26)24-21(27)16-4-7-18(8-5-16)31(28,29)25-12-10-15(2)11-13-25/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSQGUNXQCWVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.

    Final Coupling Step: The final step involves coupling the synthesized intermediate with 4-aminobenzamide under conditions that favor the formation of the desired (E)-isomer, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate specific biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

N-(3-ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide (): Differs by a methyl group at the 6-position instead of fluorine. The methyl substituent may reduce electronegativity and alter binding affinity compared to the fluoro analogue .

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (): Features a piperidinyl sulfonyl group and fluorobenzo[d]thiazol but lacks the ethyl substituent and imine linkage. The dimethylaminoethyl side chain may enhance solubility but reduce target specificity .

Pharmacokinetic and Pharmacodynamic Profiles

  • Fluorine vs.
  • Piperidinyl Sulfonyl Group : This moiety, shared with compounds, may enhance blood-brain barrier penetration due to moderate lipophilicity, whereas bulkier substituents (e.g., trifluoromethylbenzyl in ) could limit bioavailability .

Research Findings and Data Analysis

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Key Substituents Potential Applications
Target Compound (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidinylsulfonyl)benzamide C₂₃H₂₅FN₂O₃S₂ 6-F, 3-ethyl, 4-methylpiperidinyl Kinase inhibition, Antimicrobials
N-(3-ethyl-6-methylbenzo[d]thiazol-2-ylidene)-4-(4-methylpiperidinylsulfonyl)benzamide C₂₃H₂₆N₂O₃S₂ 6-Me, 3-ethyl, 4-methylpiperidinyl Anticancer agents
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidinylsulfonyl)benzamide hydrochloride C₂₀H₂₂ClFN₂O₃S₂ 4-F, piperidinyl, dimethylaminoethyl CNS-targeted therapies

Key Observations:

  • Synthetic Complexity : The imine linkage in the target compound requires precise stereochemical control, contrasting with simpler amide bonds in compounds .

Biological Activity

The compound (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and preliminary research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzo[d]thiazole : The benzo[d]thiazole ring can be synthesized from 2-aminothiophenol and an aldehyde under acidic conditions.
  • Fluorination : The introduction of the fluorine atom is achieved using electrophilic fluorination methods.
  • Sulfonamide Formation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.
  • Final Coupling : The final amide bond formation occurs between the piperidine derivative and the benzo[d]thiazole.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit significant antitumor activity. For instance, benzothiazole derivatives have shown promising results in inhibiting cell proliferation across various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potential as new antitumor agents .

Antimicrobial Activity

Research has also evaluated the antimicrobial properties of benzothiazole derivatives. Compounds were tested against both Gram-positive and Gram-negative bacteria, showing notable activity against Staphylococcus aureus and Escherichia coli. The antimicrobial assays revealed that some derivatives could effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that similar benzothiazole compounds had higher efficacy in 2D cell culture assays compared to 3D models, indicating their potential effectiveness in clinical settings.
    CompoundIC50 (μM)Assay Type
    Compound 56.26 ± 0.332D
    Compound 520.46 ± 8.633D
  • Antimicrobial Testing : A comparative study showed that certain benzothiazole derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
    BacteriaMIC (μg/mL)
    Staphylococcus aureus8
    Escherichia coli16

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Some studies suggest that benzothiazole derivatives bind to DNA, disrupting replication and transcription processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.